molecular formula C11H12F3NO3 B1405197 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine CAS No. 1706428-65-0

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Cat. No.: B1405197
CAS No.: 1706428-65-0
M. Wt: 263.21 g/mol
InChI Key: POJFIIFTOPDUEM-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is an amino acid derivative characterized by the presence of a trifluoromethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be incorporated into peptides and proteins to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is unique due to its amino acid structure combined with the trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Biological Activity

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a trifluoromethoxy group, is of interest in various fields, including medicinal chemistry and biochemistry. Understanding its biological activity can provide insights into its potential therapeutic applications.

Molecular Formula: C10H10F3NO3
CAS Number: 1706428-65-0

The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which may influence its interaction with biological targets.

The biological activity of this compound is thought to involve modulation of specific enzymes and receptors. Its structural similarity to natural amino acids allows it to participate in various biochemical pathways. Notably, it may interact with the enzyme phenylalanine hydroxylase (PAH), which plays a crucial role in the metabolism of phenylalanine.

Enzyme Interaction

Research indicates that compounds similar to this compound can stabilize the active form of PAH, potentially improving its function in conditions like phenylketonuria (PKU) where PAH activity is deficient .

Anticancer Properties

Recent studies have explored the anticancer potential of related compounds. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including HepG2 cells, with IC50 values indicating significant antiproliferative activity . While specific data on this compound is limited, its structural characteristics suggest potential efficacy in cancer treatment.

Antimicrobial Activity

The compound's ability to act as a bioactive agent has also been investigated. Similar compounds have demonstrated antimicrobial properties, which may extend to this compound. Its application in biochemical assays indicates potential use in studying enzyme activity and receptor interactions relevant to microbial resistance mechanisms.

Case Studies and Research Findings

  • Phenylalanine Hydroxylase Stabilization:
    • A study highlighted that certain derivatives could stabilize PAH, enhancing its activity and providing a therapeutic strategy for PKU. The mechanism involved maintaining protein structure under physiological conditions .
  • Cytotoxicity Against Cancer Cells:
    • In vitro studies on structurally related compounds revealed significant cytotoxic effects against liver cancer cells (HepG2), suggesting that modifications in amino acid structure can lead to enhanced anticancer properties .
  • Enzyme Inhibition:
    • Compounds with similar functionalities were shown to inhibit key kinases involved in cancer progression, such as IGF1R and EGFR, indicating that this compound may also exhibit such inhibitory effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/Cell LineIC50 Value (µM)Reference
This compoundPotential AnticancerHepG2TBD
Ureido-substituted derivativesCytotoxicityHepG20.62 ± 0.34
Phenylalanine derivativesEnzyme StabilizationPhenylalanine HydroxylaseTBD

Properties

IUPAC Name

2-amino-3-[2-methyl-4-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-6-4-8(18-11(12,13)14)3-2-7(6)5-9(15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJFIIFTOPDUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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